molecular formula C16H15FO3 B1595856 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 423724-00-9

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1595856
M. Wt: 274.29 g/mol
InChI Key: FTJDNMALMIFLKJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the empirical formula C16H15FO3 . It has a molecular weight of 274.29 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is CCOc1cc(C=O)ccc1OCc2ccccc2F . The InChI is 1S/C16H15FO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde has a molecular weight of 274.29 . The compound’s empirical formula is C16H15FO3 .

Scientific Research Applications

Synthesis and Reactivity

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde serves as a versatile intermediate in organic synthesis. Studies have shown its utility in reactions with fluorine-containing 3-oxo esters to form diverse fluorinated compounds, highlighting its role in introducing fluorine atoms into organic molecules for enhanced biological activity or physical properties (Pryadeina et al., 2002). Additionally, it has been utilized in oxygen transfer reactions, where its reactivity towards oxidants has been explored for the synthesis of methoxy substituted benzaldehydes and related compounds (Lai et al., 2002).

Protection and Derivatization

The compound is also involved in the regioselective protection of hydroxyl groups, serving as a foundational chemical for further synthetic modifications. This aspect is crucial for the synthesis of complex organic molecules where selective reactivity is needed. Research on the protection of the 4-hydroxyl group of similar benzaldehydes demonstrates the potential for selective functionalization in synthetic chemistry (Plourde & Spaetzel, 2002).

Radiosynthesis and Biodistribution Studies

In the field of radiopharmacy, derivatives of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde have been employed in the synthesis of radiolabeled compounds for PET imaging. The conjugation with fluorinated aldehyde-containing prosthetic groups has been studied, revealing the influence of these groups on the biodistribution and tumor uptake in vivo, offering insights into the development of novel PET radiotracers (Glaser et al., 2008).

Catalysis and Green Chemistry

Its involvement in catalysis and green chemistry has been demonstrated through its role in Cu(OAc)2-catalyzed oxyfunctionalization reactions. This represents an environmentally friendly approach for the transformation of benzyl groups into aromatic carbonyl compounds, showcasing the potential for sustainable chemical processes (Jiang et al., 2014).

Optical and Electronic Properties

Furthermore, the synthesis of Schiff base compounds from ethyl-4-amino benzoate and 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde derivatives has been explored, with studies on their optical nonlinear properties and potential applications in materials science. This research contributes to the development of new materials with specific optical and electronic functions (Abdullmajed et al., 2021).

properties

IUPAC Name

3-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJDNMALMIFLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352783
Record name 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde

CAS RN

423724-00-9
Record name 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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